molecular formula C18H25N3O2 B5413482 2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline

2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline

Cat. No.: B5413482
M. Wt: 315.4 g/mol
InChI Key: PDEKICNMIFXJNA-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline is a heterocyclic compound that features a quinoline core substituted with ethylpiperazine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Attachment of Ethylpiperazine: The final step involves the nucleophilic substitution of the quinoline derivative with ethylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethylpiperazine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-5,8-dimethoxyquinoline
  • 2-(4-Ethylpiperazin-1-yl)-4-methylquinoline
  • 2-(4-Ethylpiperazin-1-yl)-5-methoxyquinoline

Uniqueness

2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline is unique due to the specific combination of substituents on the quinoline core, which imparts distinct chemical and biological properties. The presence of both ethylpiperazine and methoxy groups enhances its potential as a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-20-8-10-21(11-9-20)16-12-13(2)17-14(22-3)6-7-15(23-4)18(17)19-16/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEKICNMIFXJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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